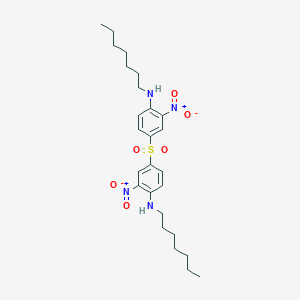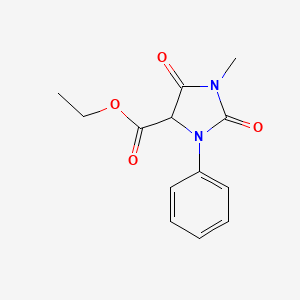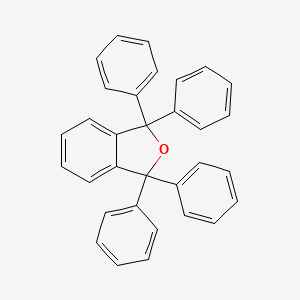
1,1,3,3-Tetraphenyl-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraphenyl-2-benzofuran is a complex organic compound with the molecular formula C32H24O. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyl-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, the reaction of 3-hydroxy-3H-benzofuran-2-one with phenyl derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs catalytic strategies to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-mediated transformations are frequently used in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetraphenyl-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include substituted benzofurans, quinones, and dihydro derivatives, which have significant applications in medicinal and synthetic chemistry .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraphenyl-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to its biological effects. Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,4,4-Tetraphenyl-1,3-butadiene
- 1,2,3,4-Tetraphenylbenzene
- Benzothiophene derivatives
Uniqueness
1,1,3,3-Tetraphenyl-2-benzofuran is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
6624-06-2 |
|---|---|
Fórmula molecular |
C32H24O |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
1,1,3,3-tetraphenyl-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
Clave InChI |
GFKWNKDRODJUHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





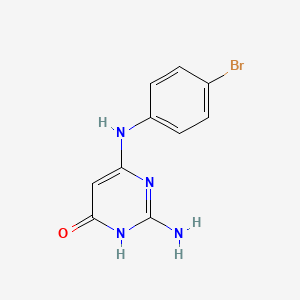

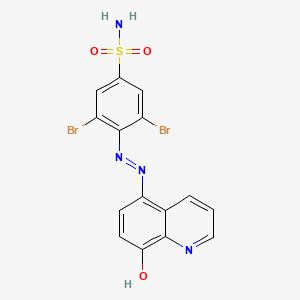
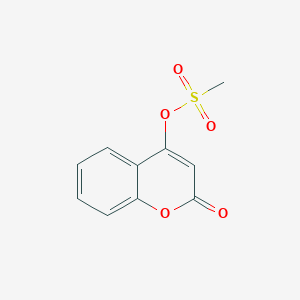
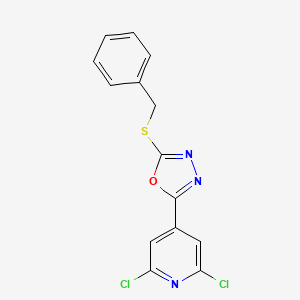
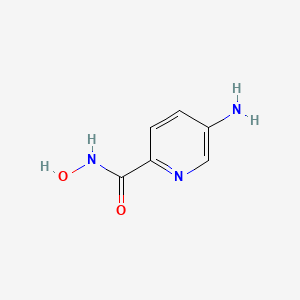
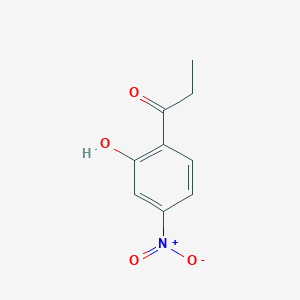
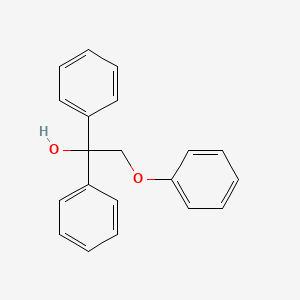
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
